6-(Ethylsulfanyl)-5-(methylsulfanyl)-1,2,4-triazin-3(2h)-one
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Overview
Description
6-(Ethylsulfanyl)-5-(methylsulfanyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylsulfanyl)-5-(methylsulfanyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of appropriate thiol and amine precursors under controlled conditions. One common method includes the cyclization of ethylthio and methylthio derivatives with hydrazine or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylsulfanyl)-5-(methylsulfanyl)-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl or methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and substituted triazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Ethylsulfanyl)-5-(methylsulfanyl)-1,2,4-triazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Ethylsulfanyl)-5-(methylsulfanyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazine ring structure also allows for interactions with DNA or proteins, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Methylsulfanyl)-5-(ethylsulfanyl)-1,2,4-triazin-3(2H)-one
- 6-(Ethylsulfanyl)-5-(propylsulfanyl)-1,2,4-triazin-3(2H)-one
- 6-(Methylsulfanyl)-5-(propylsulfanyl)-1,2,4-triazin-3(2H)-one
Uniqueness
6-(Ethylsulfanyl)-5-(methylsulfanyl)-1,2,4-triazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
32331-15-0 |
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Molecular Formula |
C6H9N3OS2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
6-ethylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C6H9N3OS2/c1-3-12-5-4(11-2)7-6(10)9-8-5/h3H2,1-2H3,(H,7,9,10) |
InChI Key |
OSDSANBKXVVNBX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NNC(=O)N=C1SC |
Origin of Product |
United States |
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